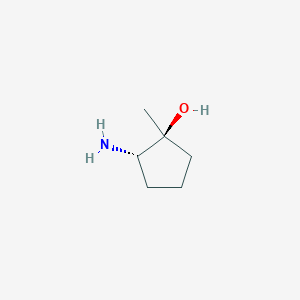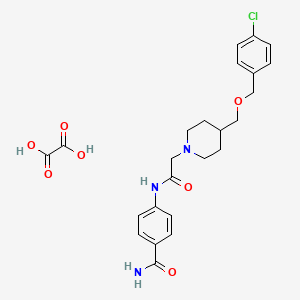
1-(1-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI Key for this compound is MELJMIVILPLHSK-UHFFFAOYSA-N. The exact molecular structure would require more specific data or computational chemistry tools to determine.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available data.Wissenschaftliche Forschungsanwendungen
Ring-Opening and Synthesis of Serotonin/Norepinephrine Reuptake Inhibitor :The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles at room temperature preserves enantiomeric purity. This method was employed in synthesizing the dual serotonin/norepinephrine reuptake inhibitor (3R)-3-(1 H-indol-1-yl)- N-methyl-3-phenylpropan-1-amine, highlighting the relevance of cyclopropane-based compounds in medicinal chemistry (Lifchits & Charette, 2008).
Cycloaddition and Synthesis of Benzimidazole Derivatives :The cycloaddition of o-phenylenediamine with cyanogen bromide, followed by N-methylation, was used to prepare a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines. These compounds showed significant antibacterial and cytotoxic properties, demonstrating the application of cyclopropane-based compounds in developing bioactive molecules (Noolvi et al., 2014).
Intramolecular Amination of Cyclopropylmethyl Cation :Bis(trichloroacetimidoyloxymethyl)cyclopropanes were used to obtain intramolecular amination products, leading to the formation of trans-cyclobutane derivatives. These derivatives were then transformed into N-Boc-protected cyclobutane-based amino alcohols, showcasing the versatility of cyclopropane derivatives in synthetic organic chemistry (Skvorcova et al., 2017).
Synthesis of 1-Ethynylcyclopropylamine and Cyclobutylamine Derivatives :1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine were synthesized from cyclopropylacetylene and 6-chlorohex-1-yne. These compounds were converted into ethynyl-extended 1-aminocyclopropanecarboxylic acid and their N-Fmoc-protected derivatives, reflecting the use of cyclopropane and cyclobutane derivatives in synthetic routes (Kozhushkov et al., 2010).
Synthesis of Diverse Heterocyclic Substances :2-Arylhydrazononitriles served as key synthons for the preparation of various heterocyclic substances with antimicrobial activities. The use of 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile and its reactions with different reagents demonstrated the potential of cyclopropane and pyrazole derivatives in synthesizing bioactive heterocyclic compounds (Behbehani et al., 2011).
Eigenschaften
IUPAC Name |
1-(1-methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-5-2-6(9-10)7(8)3-4-7;;/h2,5H,3-4,8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKKCMWRVHHMJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2(CC2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride | |
CAS RN |
2445794-07-8 |
Source


|
| Record name | 1-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride](/img/structure/B2360267.png)
![N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2360268.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2360271.png)




![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2360278.png)

![5-Bromo-2-[[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2360280.png)
